molecular formula C7H8O2S B3016992 5-(Methoxymethyl)thiophene-2-carbaldehyde CAS No. 1500-97-6

5-(Methoxymethyl)thiophene-2-carbaldehyde

Cat. No.: B3016992
CAS No.: 1500-97-6
M. Wt: 156.2
InChI Key: YBOOAUIRQWEHET-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)thiophene-2-carbaldehyde typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the formylation of 5-(methoxymethyl)thiophene using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methoxymethyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)thiophene-2-carbaldehyde depends on its specific application

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethyl)thiophene-2-carbaldehyde is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

5-(methoxymethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOOAUIRQWEHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-(methoxymethyl)thiophene (439 mg, 2.12 mmol) in 6 mL of 9:1 tetrahydrofuran/hexamethylphosphoramide under argon at −78° C. was added n-butyllithium (0.93 mL, 2.5 M in hexanes) dropwise. After stirring for 2 minutes at −78° C., dimethylformamide (0.82 mL, 10.6 mmol) was added in a single portion and the reaction mixture was allowed to warm to room temperature before being poured into 30 mL of 1 N hydrochloric acid. Organics were extracted with 1:1 ether/hexanes (3×30 mL), washed with water (2×30 mL, brine (30 mL), dried over magnesium sulfate, filtered and concentrated. The crude residue was subjected to chromatography on silica gel with gradient elution (5-20% ethyl acetate in hexanes) to give 5-(methoxymethyl)thiophene-2-carbaldehyde (103 mg, 31%) as an oil. Used without further characterization.
Quantity
439 mg
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 2-(methoxymethyl)thiophene (1.23 g, 9.58 mmol) in THF (50.0 mL) was treated dropwise at −75° C. with N,N,N′,N′-tetramethyl-ethylendiamin (2.69 ml, 17.7 mmol) followed by n-BuLi (6.5 mL of a 2.7 M solution in heptane, 17.7 mmol). The resulting mixture was stirred for 90 min at −70° C. DMF (4.03 mL, 52.1 mmol) was then added and the resulting mixture was allowed to gently warm-up to rt. The mixture was then poured over sat. aq. NH4Cl (40 mL) and the org. layer was extracted with EA (3×20 mL) and the combined org. layers were dried over MgSO4, filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (gradient from 95:5 hept-EA to 85:15 hept-EA) gave the title compound as an orange oil. LC-MS-conditions 07: tR=0.62 min.
Name
Quantity
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reactant
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1.23 g
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reactant
Reaction Step Two
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2.69 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
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Reaction Step Three
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Name
solution
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Reaction Step Four
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Type
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Reaction Step Five
Name
Quantity
40 mL
Type
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Reaction Step Six
Quantity
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Type
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